molecular formula C9H9NO4 B159400 4-Ethoxy-3-nitrobenzaldehyde CAS No. 132390-61-5

4-Ethoxy-3-nitrobenzaldehyde

Cat. No. B159400
M. Wt: 195.17 g/mol
InChI Key: RPJKVMCCDKVUJN-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitrobenzaldehyde (4-ENB) is an organic compound that is widely used in scientific research due to its unique chemical properties and versatile applications. 4-ENB is a colorless, crystalline solid with a sweet odor and a melting point of 45-46 °C. It has a molecular weight of 164.12 g/mol and a molecular formula of C8H7NO3. 4-ENB is soluble in water, methanol, and ethanol, making it an ideal reagent for a variety of chemical reactions.

Scientific Research Applications

Enantioselective Catalysts

4-Ethoxy-3-nitrobenzaldehyde is used in the development of catalysts for the asymmetric Henry reaction. These catalysts, including combinations of specific compounds and copper salts, have been optimized for the conversion of 4-nitrobenzaldehyde to its derivatives with high yields and enantioselectivities. This application is significant for the production of enantiomerically enriched compounds (Constable et al., 2009).

Synthesis of Quinoline Derivatives

The compound is involved in the synthesis of quinoline-3-carboxylic acid esters, important in various chemical industries. A one-step synthesis method using substituted o-nitrobenzaldehydes has been developed, showcasing its role in efficient and straightforward chemical synthesis (Venkatesan et al., 2010).

Aldehyde-Olefination Catalysis

This chemical is also used in the olefination of aldehydes, with studies indicating its role in forming catalytically active carbene species. This is particularly relevant in the development of new catalysts for organic synthesis (Santos et al., 2003).

Vibrational Spectroscopy Studies

Vibrational spectroscopy studies, particularly Fourier Transform Infrared Spectroscopy (FT-IR) and FT-Raman, have been conducted on derivatives of 4-ethoxy-3-nitrobenzaldehyde. These studies are essential for understanding molecular structure and intramolecular charge transfer in such compounds (Nataraj et al., 2011).

Polymorphism and Thermophysical Properties

Research into the polymorphism and thermophysical properties of related compounds, such as 4-methoxy-3-nitrobenzaldehyde, has been conducted. This includes investigations into crystallization, phase transitions, and other physical properties relevant to material science and engineering (Wishkerman et al., 2006).

properties

IUPAC Name

4-ethoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJKVMCCDKVUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363478
Record name 4-Ethoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-nitrobenzaldehyde

CAS RN

132390-61-5
Record name 4-Ethoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-3-nitrobenzaldehyde
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Synthesis routes and methods

Procedure details

This example was according to Example 1, except that 4-hydroxy-3-methoxybenzaldehyde was replaced by 68.5 g 4-hydroxy-3-nitro-benzaldehyde (0.41 mol) to obtain 68.7 g 4-ethoxy-3-nitrobenzaldehyde in a yield of 86%. 1H-NMR (ppm) δ: 9.96 (1H, s; —CHO); 7.73 (1H, m; 2-ArH); 7.58 (1H, m; 6-ArH); 7.33 (1H, m; 5-ArH); 4.15 (2H, q; —CH2); 3.82 (3H, s; —OCH3); 1.53 (3H, t; —CH3). MS (m/Z): 195 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zhao, JJ Zhou, XY Huang, LP Cheng, W Pang… - Chinese Chemical …, 2015 - Elsevier
… 4-Ethoxy-3-nitrobenzaldehyde 12 was obtained from the alkylation of commercial compound 4-hydroxy-3-nitrobenzaldehyde 11. Then sit-6 was prepared from 12 via the Wittig reaction. …
Number of citations: 15 www.sciencedirect.com
JP Liou, JY Chang, CW Chang, CY Chang… - Journal of medicinal …, 2004 - ACS Publications
… (n)4-Ethoxy-3-nitrobenzaldehyde (24). To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.00 g, 5.98 mmol) in acetonitrile (20 mL) were added potassium carbonate (1.65 g, 11.96 mmol) …
Number of citations: 124 pubs.acs.org
K Wang, L Chen, X Dai, Z Ye, C Zhou, CJ Zhang… - European Journal of …, 2023 - Elsevier
Noncovalent inhibitors of p97 have entered clinical studies. Compared with noncovalent inhibitors, covalent inhibitors have unique advantages in maintaining inhibitory effect and …
Number of citations: 1 www.sciencedirect.com

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